2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
説明
2,3,4,5,6-Pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a pentamethyl-substituted benzene ring linked via a sulfonamide group to a benzo[b][1,4]oxazepinone core. This core is further substituted with three methyl groups and a ketone moiety at the 4-position.
特性
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-13-14(2)16(4)21(17(5)15(13)3)30(27,28)24-18-9-10-19-20(11-18)29-12-23(6,7)22(26)25(19)8/h9-11,24H,12H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIQNMDVQBEVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include pentamethylbenzene and 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine. The key steps in the synthesis may involve sulfonation, amination, and cyclization reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
作用機序
The mechanism of action of 2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes or binding sites of receptors, disrupting normal biological processes.
類似化合物との比較
Key Differences:
Core Heterocycle: The target compound contains a benzo[b][1,4]oxazepinone core, whereas analogs like N-(3-(1-(oxetan-3-yl)-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide (13) and N-(2-(1-isopropyl-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide (25) feature a benzo[e][1,4]oxazepinone core . The positional isomerism (b vs. e) may influence ring planarity and intermolecular interactions.
Sulfonamide Substituents: The target compound’s benzenesulfonamide group is fully methylated (pentamethyl), contrasting with simpler methanesulfonamide groups in compounds 13, 14, 25, and 26 .
Oxazepinone Substitutions: The target’s 3,3,5-trimethyl-4-oxo substituents differ from analogs like 25 (isopropyl at 1-position) or 14 (phenyl at 1-position). These variations may modulate conformational flexibility and metabolic stability .
Inferred Structure-Activity Relationships (SAR)
- However, excessive methylation could reduce solubility.
- Core Rigidity: The benzo[b] vs. benzo[e] configuration in the oxazepinone ring may alter dihedral angles, affecting interactions with flat binding sites (e.g., kinase ATP pockets).
- Substituent Bulk : Compounds with isopropyl groups (25 , 26 ) exhibit higher synthetic yields (~87-88%) than those with oxetane (13 , 20%), suggesting steric bulk aids in reaction efficiency . This trend might extrapolate to the target compound’s trimethyl-substituted core.
生物活性
The compound 2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic molecule with potential biological activity. This article will explore its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Pentamethyl group : Contributes to lipophilicity and may influence membrane permeability.
- Benzenesulfonamide : Often associated with antimicrobial and anti-inflammatory activities.
- Tetrahydrobenzo[b][1,4]oxazepin : A heterocyclic structure that may exhibit neuroactive properties.
Molecular Formula
- Chemical Formula : CHNOS
- Molecular Weight : 378.63 g/mol
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The benzenesulfonamide moiety is particularly noted for its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. This inhibition can lead to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfamethoxazole | Escherichia coli | 0.5 µg/mL |
| Trimethoprim | Staphylococcus aureus | 0.25 µg/mL |
| 2,3,4,5,6-pentamethyl-N-(...) | Unknown | TBD |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are hypothesized to arise from its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins.
Neuroactive Properties
The tetrahydrobenzo[b][1,4]oxazepin structure suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds may modulate GABAergic activity, which could have implications for anxiety and depression treatment.
Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of various sulfonamides against resistant bacterial strains, 2,3,4,5,6-pentamethyl-N-(...) demonstrated promising results in vitro against methicillin-resistant Staphylococcus aureus (MRSA). The MIC was determined to be significantly lower than traditional sulfonamides.
Case Study 2: Anti-inflammatory Mechanism
A research group investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Results showed a reduction in paw swelling and inflammatory cytokine levels when treated with the compound compared to controls.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology :
- Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify optimal conditions .
- Employ HPLC with C18 columns and gradient elution to monitor intermediate purity and minimize side products .
- Use catalysts like potassium carbonate or palladium complexes to enhance regioselectivity in cyclization steps .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to verify substituent positions on the benzoxazepine and sulfonamide moieties .
-
Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns .
-
X-ray Crystallography (if crystals are obtainable): Resolve absolute stereochemistry .
Technique Key Parameters Purpose NMR 1.2–3.0 ppm (methyl groups), 7.0–8.5 ppm (aromatic protons) Structural validation HPLC C18 column, 0.1% TFA in HO/MeCN gradient Purity assessment HRMS ESI+ mode, m/z 500–600 range Molecular ion confirmation
Q. What preliminary approaches are used to study the compound’s mechanism of action?
- Methodology :
- Surface Plasmon Resonance (SPR) : Screen binding affinity to target proteins (e.g., enzymes, receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on biological activity?
- Methodology :
-
Synthesize derivatives with modified alkyl/aryl groups (e.g., replacing methyl with ethyl or trifluoromethyl) and compare IC values in enzyme inhibition assays .
-
Use molecular docking to predict binding modes of derivatives to targets like histone deacetylases or kinases .
Derivative Substituent Modification Observed Activity Compound A 2-Ethoxybenzamide Enhanced HDAC inhibition Compound B 4-Trifluoromethyl Improved solubility Compound C 3-Fluoro-4-methoxy Increased receptor binding
Q. How should researchers address contradictions in reported physical properties (e.g., solubility, melting point)?
- Methodology :
- Validate solubility using shake-flask assays in buffered solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) .
- Perform differential scanning calorimetry (DSC) to resolve discrepancies in melting points .
Q. What advanced strategies are used to resolve ambiguous reaction mechanisms during synthesis?
- Methodology :
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps in cyclization or sulfonation reactions .
- Computational Chemistry : Apply density functional theory (DFT) to model transition states and predict regioselectivity .
Q. How can researchers evaluate the compound’s stability under physiological and environmental conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acid/base) to identify degradation pathways .
- LC-MS/MS : Characterize degradation products and propose stability-indicating analytical methods .
Q. What in vivo models are suitable for assessing pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Methodology :
- Use rodent models to measure bioavailability, half-life, and tissue distribution via LC-MS quantification .
- Employ transgenic models (e.g., xenografts) to evaluate efficacy in disease-specific contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
